Kushenol X

hCE2 inhibition Drug metabolism Irinotecan-induced toxicity

Kushenol X is a prenylated flavonoid (specifically a lavandulylflavanone) isolated and purified from the roots of Sophora flavescens Aiton (Fabaceae), a plant widely used in traditional Chinese medicine as 'Kushen'. Its molecular formula is C25H28O7 with a molecular weight of 440.49 g/mol.

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
Cat. No. B114002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol X
Molecular FormulaC25H28O7
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
InChIInChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1
InChIKeyZJRPDIPXWGIHRB-SBCNVUAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol X (CAS 254886-77-6): A Prenylated Flavonoid Reference Standard for Sophora flavescens Research


Kushenol X is a prenylated flavonoid (specifically a lavandulylflavanone) isolated and purified from the roots of Sophora flavescens Aiton (Fabaceae), a plant widely used in traditional Chinese medicine as 'Kushen' [1]. Its molecular formula is C25H28O7 with a molecular weight of 440.49 g/mol [2]. Kushenol X is characterized by a lavandulyl side chain at the C-8 position, a structural feature that distinguishes it from other prenylated flavonoid subclasses [1]. As a reference standard, it is employed in the quality control, chemical fingerprinting, and pharmacological investigation of S. flavescens and its derived formulations.

Kushenol X: Why a Generic 'Sophora Flavonoid' or 'Prenylated Flavonoid' Cannot Substitute for Your Research


The biological activity of prenylated flavonoids from Sophora flavescens is highly sensitive to the nature (prenyl vs. lavandulyl) and position of the lipophilic side chain, as well as the hydroxylation pattern on the flavanone core . Substituting Kushenol X with a generic 'prenylated flavonoid' or a more abundant analog like kurarinone or sophoraflavanone G fails to replicate its specific polypharmacology. Kushenol X exhibits a unique inhibitory profile against key enzymes such as β-glucuronidase, human carboxylesterase 2 (hCE2), and Sodium-dependent glucose cotransporter 2 (SGLT2) with distinct potency and kinetics that are not shared across the class. For example, while many S. flavescens flavonoids show SGLT2 inhibition, Kushenol X demonstrates a different potency rank compared to the main constituents, and its specific Ki value for hCE2 differs markedly from structurally related compounds [1]. Therefore, research focused on specific target engagement, metabolic pathway modulation, or establishing a definitive chemotype for structure-activity relationship (SAR) analysis requires the exact compound, not a class-level approximation.

Quantitative Differentiation Evidence for Kushenol X: A Head-to-Head Comparison with Key Analogs


hCE2 Inhibition: Kushenol X Exhibits Superior Potency and Distinct Ki Compared to Kushenol C

Kushenol X demonstrates a significantly lower IC50 (3.05 ± 0.46 μM) for human carboxylesterase 2 (hCE2) compared to the closely related analog Kushenol C, which exhibits an IC50 of 5.22 ± 0.89 μM [1]. The quantified difference represents a ~1.7-fold greater potency for Kushenol X. Furthermore, the inhibition mechanism is distinct; Kushenol X acts as an uncompetitive inhibitor with a Ki of 1.72 μM, whereas Kushenol C also shows uncompetitive inhibition but with a Ki of 0.79 μM, indicating a different binding interaction despite similar inhibition types [1].

hCE2 inhibition Drug metabolism Irinotecan-induced toxicity

β-Glucuronidase Inhibition: Kushenol X Demonstrates a Specific and Potent IC50 Value

Kushenol X is a potent inhibitor of β-glucuronidase, a bacterial enzyme implicated in drug-induced gastrointestinal toxicity, with a reported IC50 of 2.07 μM . While a comprehensive side-by-side study for all analogs is not available for this target, this potency is in a similar range to its hCE2 inhibition, establishing a dual-target profile. In contrast, many other prenylated flavonoids from S. flavescens, such as kurarinone and sophoraflavanone G, are primarily studied for other activities (e.g., SGLT2 inhibition, hepatotoxicity) and lack reported sub-micromolar β-glucuronidase inhibition . This specific activity profile distinguishes Kushenol X from the bulk constituents.

β-Glucuronidase inhibition Xenobiotic metabolism Enterohepatic recirculation

SGLT2 Inhibition: Kushenol X is an Active Inhibitor Among a Class of Sophora Flavonoids

Kushenol X has been identified as an inhibitor of Sodium-dependent glucose cotransporter 2 (SGLT2) . In a study profiling sixteen lavandulyl flavonoids from S. flavescens, all compounds exhibited inhibitory activity against SGLT2. However, Kushenol X was not the most potent analog; the major constituents (-)-kurarinone and sophoraflavanone G showed higher potency with IC50 values of 2.24 μM and 1.45 μM, respectively [1]. This establishes a clear, quantifiable activity gradient where Kushenol X is an active member of the class but with a distinct potency profile.

SGLT2 inhibition Type 2 Diabetes Glucose uptake

Estrogen Receptor (ER) Binding: Kushenol X Displays Weak Affinity with Distinct Structural Determinants

In a competitive binding assay against rat uterine estrogen receptor (ER), Kushenol X demonstrated a relative binding affinity (RBA) of 0.004–0.072, a value comparable to other prenylated flavonoids in the study such as norkurarinone and leachianone A . The study identified that the presence of a lavandulyl or prenyl group at the C-8 position, as found in Kushenol X, was a key structural feature that enhanced ER binding compared to flavonoids lacking this substitution . While the overall affinity is weak, the structural specificity for ER engagement is documented.

Estrogen receptor Endocrine disruption Menopause

Antifungal Activity: Kushenol X Shows Broad-Spectrum Inhibition with Specific Efficacy Against Rice Blast Fungus

Kushenol X was evaluated for its antifungal activity against three major plant pathogenic fungi. At a concentration of 200 mg/L, it inhibited the mycelial growth of Botrytis cinerea (tomato gray mold), Fusarium oxysporum f. sp. cucumerinum (cucumber wilt), and Pyricularia oryzae (rice blast) by >60%, with a specific inhibition rate of 83.13% against P. oryzae [1]. Furthermore, at the same concentration, spore production was inhibited by >80% for all three species. This quantitative data provides a baseline for its agricultural application potential, distinct from its mammalian pharmacology.

Antifungal Agriculture Natural fungicide

Procurement-Driven Application Scenarios for Kushenol X Based on Validated Differentiation


Development of Selective hCE2 Inhibitors to Mitigate Irinotecan-Induced Diarrhea

Procure Kushenol X for use as a selective pharmacological tool or lead compound in the development of hCE2 inhibitors. Its superior potency over Kushenol C (IC50: 3.05 μM vs. 5.22 μM) and distinct uncompetitive inhibition kinetics (Ki: 1.72 μM) make it a preferred starting point for medicinal chemistry efforts aimed at alleviating the dose-limiting diarrhea associated with irinotecan chemotherapy, without interfering with the hepatic CES1-mediated metabolism [1].

Investigating the Dual-Target (β-Glucuronidase & hCE2) Inhibition Hypothesis for Drug-Induced GI Toxicity

Utilize Kushenol X in preclinical studies designed to test the hypothesis that simultaneous inhibition of bacterial β-glucuronidase (IC50: 2.07 μM) and host hCE2 (IC50: 3.05 μM) provides synergistic protection against gastrointestinal toxicity from drugs like NSAIDs or irinotecan. Its specific, potent dual-inhibitor profile is not replicated by more abundant Sophora flavonoids like kurarinone or sophoraflavanone G, making it uniquely suited for this line of investigation .

SAR Studies on the 8-Lavandulyl Moiety of SGLT2 Inhibitors

Incorporate Kushenol X as a key reference compound in a panel of S. flavescens flavonoids for structure-activity relationship (SAR) studies on SGLT2. By comparing its activity against the more potent (-)-kurarinone (IC50: 2.24 μM) and sophoraflavanone G (IC50: 1.45 μM), researchers can deconvolute the precise contribution of the 8-lavandulyl group to SGLT2 inhibition, guiding the rational design of novel antidiabetic agents .

Quality Control Marker for Sophora flavescens-Derived Botanical Products

Employ Kushenol X as an analytical reference standard in RP-HPLC or UHPLC-MS methods for the quality control and chemical standardization of Sophora flavescens raw materials, extracts, and formulations like Compound Kushen Injection. Validated chromatographic methods have demonstrated the reliable separation and quantification of Kushenol X from other major constituents such as kushenol K, L, N, kurarinone, and norkurarinone, ensuring batch-to-batch consistency in research and manufacturing [2].

Technical Documentation Hub

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18 linked technical documents
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